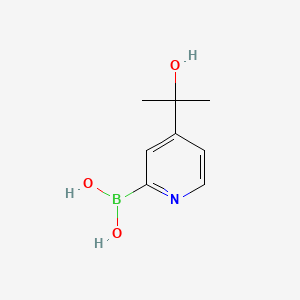

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXVCYFWLXDKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694448 | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-00-2 | |

| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used in conjunction with bases like sodium carbonate or potassium phosphate. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction at temperatures ranging from 60°C to 100°C. The hydroxyl group in the 2-hydroxypropan-2-yl substituent necessitates protective strategies, often employing tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | THF | 80 | 72 |

| PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 68 |

Miyaura Borylation of Halogenated Precursors

Miyaura borylation offers a direct route to arylboronic acids by reacting diboron reagents (e.g., bis(pinacolato)diboron) with halogenated pyridines. This method avoids the need for pre-formed boronic esters. For example, 2-bromo-4-(2-hydroxypropan-2-yl)pyridine undergoes borylation in the presence of Pd(dba)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf).

Optimization Challenges

The steric hindrance from the 2-hydroxypropan-2-yl group complicates catalyst accessibility, necessitating elevated temperatures (110–120°C) and extended reaction times (24–48 hours). Yields typically range from 50% to 65%, with purity dependent on subsequent chromatographic purification.

Functional Group Transformations

Alternative routes involve modifying pre-existing boronic acid derivatives. For instance, 4-(2-hydroxypropan-2-yl)pyridine-2-boronic acid pinacol ester can be hydrolyzed under acidic conditions (HCl, H₂O/THF) to yield the free boronic acid. This method achieves >90% conversion but requires stringent control of pH to prevent deboronation.

Equation 1: Hydrolysis of Boronic Ester

Purification and Stabilization

Crude this compound is prone to decomposition via protodeboronation. Stabilization strategies include:

-

Recrystallization : Using ethanol/water mixtures to isolate the product.

-

Lyophilization : For long-term storage, particularly in deuterated forms.

-

Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve >95% purity.

Table 2: Purification Techniques and Outcomes

| Method | Solvent System | Purity (%) | Stability (Months) |

|---|---|---|---|

| Recrystallization | Ethanol/H₂O (3:1) | 92 | 6 |

| Column Chromatography | Ethyl acetate/hexane (1:4) | 97 | 12 |

Comparative Analysis of Synthetic Routes

The Suzuki-Miyaura method offers higher yields (68–72%) but requires costly palladium catalysts. Miyaura borylation, while more atom-economical, suffers from moderate yields (50–65%) due to steric effects. Functional group transformations are efficient for derivative synthesis but necessitate additional steps for ester preparation.

Industrial-Scale Considerations

Patent US20090176849A1 highlights the use of this compound as an intermediate in antihypertensive drugs like irbesartan . Large-scale production favors Suzuki-Miyaura coupling due to its scalability, though catalyst recycling protocols are essential to mitigate costs.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or boronate esters.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of enzyme inhibitors that target active site serine residues. The boronic acid group interacts with the hydroxyl groups of the target molecule, forming a stable boronate ester complex.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

The position of substituents on the pyridine ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Differences :

- Solubility : Positional isomers with substituents in para positions (e.g., positions 2 and 4) may exhibit improved aqueous solubility compared to meta-substituted analogs due to reduced steric hindrance .

- Reactivity : Boronic acids at position 2 of pyridine (ortho to nitrogen) are more electron-deficient, enhancing their Lewis acidity and reactivity in cross-coupling reactions .

Phenyl-Based Boronic Acids

Comparison with phenyl analogs highlights the influence of the heterocyclic core:

Key Differences :

- Electronic Effects : Pyridine rings are electron-deficient, increasing the boronic acid's electrophilicity and binding affinity to diols (e.g., sugars) compared to phenyl analogs .

- Biological Activity : Pyridinyl boronic acids may exhibit better cell permeability in drug delivery due to reduced hydrophobicity .

Functionalized Boronic Acids with Bioactive Moieties

Functional groups like methoxyethyl or aminocarbonyl alter applications:

Biological Activity

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound that integrates a pyridine ring with a boronic acid functional group and an isopropyl alcohol moiety. This unique structure confers significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. The compound's ability to form covalent bonds with biomolecules makes it a candidate for various applications, including drug development and biochemical research.

The primary mechanism of action for this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, which is crucial for cancer cell survival. The compound's ability to modify proteins through boronate ester formation may enhance its anticancer properties .

- Antibacterial Properties : Some studies suggest that boronic acids can act as β-lactamase inhibitors, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic applications in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

- A study on cyclic boronic acids demonstrated their broad-spectrum antibacterial activity, suggesting that modifications to the boronic acid structure can enhance efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .

- Another research effort focused on the role of boronic acids in inducing apoptosis in cancer cells through proteasome inhibition. This study emphasizes how structural variations can influence biological outcomes significantly .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-Pyridinylboronic acid | Pyridine + B(OH)₂ | Lacks hydroxypropan-2-yl group | Moderate anticancer activity |

| (3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acid | Fluorinated pyridine + B(OH)₂ | Contains fluorine substituent | Enhanced reactivity |

| (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | Phenyl + B(OH)₂ | Features a phenyl ring instead of pyridine | Varies based on phenolic properties |

The presence of both a boronic acid group and an isopropanol substituent in this compound contributes to its distinct reactivity and potential biological interactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Like other boronic acids, it is expected to exhibit good stability and reactivity, making it suitable for use in various biochemical pathways and reactions. Factors such as solubility, absorption, and metabolic stability will significantly influence its therapeutic potential.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm the boronic acid group and pyridine ring substitution pattern.

- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₂BNO₃) .

How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?

Advanced

Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), base (e.g., K₂CO₃ or CsF), and solvent (toluene/ethanol mixtures). Microwave-assisted synthesis at 80–100°C for 1–2 hours improves yields. Monitor reaction progress via TLC or LC-MS. Steric hindrance from the hydroxypropan-2-yl group may necessitate higher catalyst loadings .

What strategies address low reactivity in coupling reactions?

Q. Advanced

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance boronic acid solubility.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation) to reduce steric bulk.

- Preactivation : Pre-form the trifluoroborate salt to improve stability and reactivity .

What biological targets or pathways interact with this boronic acid?

Advanced

Boronic acids commonly target enzymes with diol-containing active sites (e.g., proteases, glycosidases). This compound’s pyridine ring may facilitate interactions with heme-containing proteins or nucleic acid-binding domains. Computational docking studies (e.g., AutoDock Vina) using PubChem structural data (InChIKey, SMILES) can predict binding modes .

How can contradictory catalytic activity data be resolved?

Advanced

Contradictions in reaction yields or selectivity may arise from:

- Substituent Effects : Electron-withdrawing groups on coupling partners alter reactivity.

- Trace Moisture : Use molecular sieves to maintain anhydrous conditions.

- Counterion Interference : Replace chloride salts with acetate or carbonate bases. Validate findings with control experiments under inert atmospheres .

What computational methods predict this compound’s reactivity?

Q. Advanced

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA.

- Molecular Dynamics : Simulate solvent effects on boronic acid stability.

- pKa Prediction : Tools like MarvinSketch estimate boronic acid’s acidity (pKa ~8–10), critical for reaction planning .

How do structural modifications alter physicochemical properties?

Q. Advanced

- Hydrophilicity : Replace the hydroxypropan-2-yl group with methoxy to enhance solubility.

- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce coupling efficiency but improve metabolic stability. Compare with analogs like (4-(tert-butyl)phenyl)boronic acid .

What approaches improve pharmacokinetics in derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.